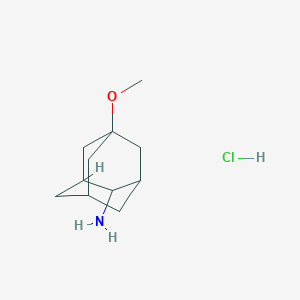

5-Methoxyadamantan-2-amine hydrochloride

説明

特性

IUPAC Name |

5-methoxyadamantan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO.ClH/c1-13-11-4-7-2-8(5-11)10(12)9(3-7)6-11;/h7-10H,2-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJBYMBALNVNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC3CC(C1)C(C(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Methoxyadamantan-2-amine hydrochloride, a derivative of adamantane, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

5-Methoxyadamantan-2-amine hydrochloride features an adamantane core with a methoxy group and an amine functional group. This structure contributes to its lipophilicity and ability to penetrate biological membranes. The presence of the amine group is significant as it imparts basicity, allowing for various interactions with biological targets.

Anticancer Potential

Research indicates that adamantane derivatives, including 5-methoxy derivatives, exhibit anticancer properties. For instance, compounds similar to 5-methoxyadamantan-2-amine have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study evaluating related adamantane derivatives reported IC50 values ranging from 12 to 24 μM against MDA-MB-231 breast cancer cells, suggesting significant antiproliferative activity .

Table 1: Anticancer Activity of Adamantane Derivatives

Neuropharmacological Effects

The amine functional group in 5-methoxyadamantan-2-amine hydrochloride may also influence neurotransmitter systems. Compounds with similar structures have been studied for their effects on neurotransmitter release and receptor modulation. The potential for these compounds to act as modulators in the central nervous system could lead to applications in treating neurodegenerative diseases or mood disorders.

The biological activity of 5-methoxyadamantan-2-amine hydrochloride can be attributed to several mechanisms:

- Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cells through caspase activation pathways. This is evidenced by increased Annexin V staining in treated cells, indicating early apoptotic changes .

- Inhibition of Cell Proliferation : The capacity to inhibit cell cycle progression is a critical aspect of its anticancer activity. The compound's structure allows it to interact with key regulatory proteins involved in the cell cycle.

- Receptor Modulation : The lipophilic nature may facilitate interactions with various receptors, potentially influencing neurotransmitter systems.

Case Study: Anticancer Activity in Lung Cancer Cells

A study conducted on a series of adamantane derivatives, including those similar to 5-methoxyadamantan-2-amine hydrochloride, demonstrated significant cytotoxicity against H460 lung cancer cells. The derivatives exhibited IC50 values below 20 μM and were associated with the activation of Nur77, a nuclear receptor implicated in apoptosis . This study highlights the potential of adamantane derivatives in cancer therapy.

Case Study: Neuroprotective Effects

Research into related compounds has suggested neuroprotective effects through modulation of neurotransmitter systems. For instance, derivatives have been shown to enhance dopamine release in vitro, indicating potential applications in treating Parkinson's disease or other neurodegenerative conditions.

類似化合物との比較

2-Adamantanamine Hydrochloride (CAS: 10523-68-9)

- Structural Differences : Lacks the methoxy group at the 5-position.

- Functional Impact : The absence of the methoxy group reduces polarity, resulting in higher logP (2.8 vs. ~2.1 for 5-methoxy derivative), which may influence blood-brain barrier penetration .

- Applications : Used as a precursor for antiviral drugs (e.g., amantadine derivatives) and in Parkinson’s disease research .

2-Methoxyamphetamine Hydrochloride (CAS: 72739-03-8)

- Structural Differences : Contains a phenyl ring with a methoxy group (ortho-substitution) and a primary amine, unlike the adamantane backbone in the target compound.

- Functional Impact: Exhibits weaker serotonin release and reuptake inhibition in rat brain tissue compared to non-methoxy amphetamines . Pharmacokinetic data suggest lower metabolic stability due to the methoxy group’s susceptibility to demethylation .

- Applications : Forensic research and neuropharmacological studies .

5-Methoxytryptamine (CAS: 608-07-1)

- Structural Differences : Tryptamine backbone with a 5-methoxy substituent instead of adamantane.

- Functional Impact : Binds to serotonin receptors (5-HT₁₀⁺) with high affinity, unlike 5-methoxyadamantan-2-amine, which lacks aromaticity for π-π stacking interactions .

- Applications : Neurotransmitter pathway studies and psychedelic research .

Physicochemical Properties

| Compound | logP | Solubility (H₂O) | Melting Point (°C) |

|---|---|---|---|

| 5-Methoxyadamantan-2-amine HCl | ~2.1 | 25 mg/mL | Not reported |

| 2-Adamantanamine HCl | 2.8 | 10 mg/mL | >300 |

| 2-Methoxyamphetamine HCl | 1.9 | 50 mg/mL | 180–185 |

| 5-Methoxytryptamine | 1.5 | 15 mg/mL | 120–122 |

Pharmacological and Toxicological Profiles

- 5-Methoxyadamantan-2-amine HCl: No direct toxicity data available.

- 2-Methoxyamphetamine HCl : Health hazard rating = 2 (OSHA); symptoms include tachycardia and hypertension .

準備方法

Chiral Addition-Elimination Reaction

- Starting Materials : The key starting substrate is 5-methoxy-2-tetralone or an analogous adamantanone derivative.

- Chiral Reagent : R-(+)-α-phenylethylamine is used to induce chirality.

- Mechanism : Under catalytic conditions, the amino group of the chiral amine attacks the carbonyl carbon of the ketone, forming an unstable hydroxyl intermediate. This intermediate rapidly undergoes elimination to form an imine or related chiral intermediate (referred to as Compound I).

- Reaction Conditions : Catalysts and solvents such as tetrahydrofuran, ethanol, or methanol are employed. Temperature ranges from −30°C to 20°C optimize the addition-elimination step.

Reduction to Chiral Amine Intermediate

- Reducing Agents : Sodium borohydride (NaBH4), potassium borohydride (KBH4), lithium borohydride (LiBH4), or zinc borohydride (Zn(BH4)2) are used.

- Process : Compound I undergoes reduction to yield Compound II, a chiral amine intermediate.

- Reaction Parameters : Molar ratio of Compound I to reducing agent is typically 1:2; temperature is maintained between −80°C and 50°C, preferably −30°C to 20°C.

Salt Formation and Catalytic Hydrogenation

- Salt Formation : Compound II is reacted with hydrochloric acid in ethyl ether or ethyl acetate to form the hydrochloride salt of the intermediate (Compound II salt).

- Catalytic Hydrogenation : Using palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)2) as catalyst, hydrogen gas is introduced to cleave the bond between the amine nitrogen and the adjacent carbon, completing the conversion to 5-Methoxyadamantan-2-amine hydrochloride.

- Conditions : Temperature ranges from 20°C to 200°C, preferably 50°C to 120°C. Solvents include ethers, alcohols, and chlorinated solvents such as dichloromethane or chloroform.

Reaction Scheme Summary

| Step | Reactants | Reagents/Catalysts | Conditions (Temperature, Solvent) | Product |

|---|---|---|---|---|

| 1 | 5-Methoxy-2-tetralone + R-(+)-α-phenylethylamine | Catalyst (unspecified) | −30°C to 20°C, THF/EtOH/MeOH | Compound I (Chiral imine intermediate) |

| 2 | Compound I | NaBH4 / KBH4 / LiBH4 / Zn(BH4)2 | −80°C to 50°C (preferably −30°C to 20°C), same solvents | Compound II (Chiral amine intermediate) |

| 3 | Compound II + HCl (in ether or acetate) | Pd/C or Pd(OH)2, H2 gas | 20°C to 200°C (preferably 50°C to 120°C), ethers/alcohols/chlorinated solvents | 5-Methoxyadamantan-2-amine hydrochloride |

Yield and Stereochemical Considerations

- The use of chiral amine (R-(+)-α-phenylethylamine) avoids racemic mixtures, improving enantiomeric excess and yield.

- The asymmetric induction occurs during the addition-elimination step, ensuring stereochemical control.

- The reported molar ratios and reaction temperatures optimize yield and purity.

- Catalytic hydrogenation effectively removes protecting groups or intermediates, yielding the final hydrochloride salt with high stereochemical fidelity.

Analytical and Research Findings

- Catalyst Efficiency : Pd/C and Pd(OH)2 catalysts show high activity and selectivity in the hydrogenation step.

- Solvent Effects : Polar aprotic solvents like tetrahydrofuran and protic solvents like ethanol enhance reaction rates and product solubility.

- Temperature Optimization : Lower temperatures favor stereochemical control during reduction, while higher temperatures facilitate hydrogenation.

- Salt Formation : Use of ethyl ether-HCl or ethyl acetate-HCl ensures efficient precipitation and isolation of the hydrochloride salt.

Q & A

(Basic) What are the recommended safety protocols for handling 5-Methoxyadamantan-2-amine hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .

- Storage: Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability is typically ≥5 years under these conditions .

- Disposal: Follow federal and local regulations for hazardous waste. Neutralize with a weak acid (e.g., citric acid) before disposal to reduce reactivity .

(Advanced) How can reaction conditions be optimized for synthesizing 5-Methoxyadamantan-2-amine hydrochloride?

Answer:

- Solvent Selection: Propylene glycol (PG) is effective for adamantane derivatives due to its high boiling point (188°C) and polarity, facilitating nucleophilic substitution reactions .

- Temperature: A two-step protocol (160°C for 3 hours followed by 80°C for 2.5 hours) maximizes yield (up to 82%) while minimizing side reactions .

- Catalysis: Thiourea can act as a catalyst in amination reactions, improving regioselectivity for adamantane frameworks .

- Workup: Use vacuum distillation to isolate intermediates, followed by recrystallization in ethanol for purity (>95%) .

(Basic) Which analytical techniques are critical for characterizing 5-Methoxyadamantan-2-amine hydrochloride?

Answer:

- Spectroscopy:

- 1H/13C NMR: Confirm molecular structure via characteristic adamantane proton signals (δ 1.5–2.5 ppm) and methoxy group resonance (δ 3.3 ppm) .

- IR Spectroscopy: Identify amine N-H stretches (~3300 cm⁻¹) and C-O-C bands (~1250 cm⁻¹) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode detects the [M+H]+ ion (e.g., m/z 228 for C₁₁H₁₈NOCl) .

- Elemental Analysis: Verify Cl⁻ content (theoretical ~15.5%) to confirm hydrochloride formation .

(Advanced) How can computational modeling predict the pharmacological activity of 5-Methoxyadamantan-2-amine hydrochloride?

Answer:

- Docking Studies: Use software like AutoDock Vina to simulate interactions with NMDA receptors (a target for adamantane derivatives). Focus on the adamantane core’s hydrophobic binding to the receptor’s channel pore .

- QSAR Modeling: Correlate methoxy group position (ortho vs. para) with serotonin release inhibition, as seen in structurally related 2-methoxyamphetamines .

- ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration (high for adamantanes) and metabolic stability .

(Basic) What purification methods are effective for isolating 5-Methoxyadamantan-2-amine hydrochloride?

Answer:

- Column Chromatography: Use silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate amine derivatives .

- Recrystallization: Dissolve crude product in hot ethanol (70°C), then cool to 4°C for crystal formation (yield: 75–80%) .

- Acid-Base Extraction: Partition the free base (pH 10–12) into dichloromethane, then protonate with HCl gas to precipitate the hydrochloride salt .

(Advanced) How do structural modifications (e.g., methoxy position) affect the compound’s receptor binding profile?

Answer:

- Serotonin Receptor Affinity: Ortho-substituted methoxy groups (as in 2-methoxyamphetamines) show weaker serotonin release (EC₅₀ >10 µM) compared to para-substituted analogs .

- NMDA Receptor Antagonism: Adamantane derivatives with bulky substituents (e.g., methyl groups) exhibit stronger NMDA channel blockade (IC₅₀ ~0.5 µM) .

- Methodology: Radioligand binding assays (e.g., [³H]MK-801 for NMDA receptors) quantify competitive inhibition .

(Basic) What are the stability considerations for long-term storage of this compound?

Answer:

- Degradation Pathways: Hydrolysis of the methoxy group or oxidation of the adamantane core may occur. Monitor via TLC or HPLC .

- Storage Conditions: Keep at -20°C under argon to prevent moisture absorption and oxidative decomposition .

- Stability Testing: Perform accelerated aging studies (40°C/75% RH for 6 months) to predict shelf life .

(Advanced) How can enantioselective synthesis be achieved for chiral adamantane derivatives?

Answer:

- Chiral Catalysts: Use (R)-BINAP with palladium for asymmetric amination (e.g., >90% ee reported for similar amines) .

- Resolution Techniques: Employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (85:15) to separate enantiomers .

- Mechanistic Insight: Steric hindrance from the adamantane framework enhances enantioselectivity in transition-metal-catalyzed reactions .

(Basic) How to troubleshoot low yields in the amination step during synthesis?

Answer:

- Reagent Purity: Ensure thiourea is anhydrous (dry at 110°C for 2 hours) to prevent hydrolysis .

- Solvent Degassing: Remove dissolved oxygen via nitrogen sparging to avoid radical side reactions .

- Reaction Monitoring: Use in-situ IR to track amine formation (disappearance of C-Br stretch at 600 cm⁻¹) .

(Advanced) What in vitro models are suitable for assessing neuroprotective effects of this compound?

Answer:

- Primary Neuron Cultures: Treat glutamate-stressed rat cortical neurons and measure cell viability via MTT assay (IC₅₀ for NMDA antagonism) .

- Microglial Activation Assays: Quantify TNF-α suppression in LPS-stimulated BV2 cells to evaluate anti-inflammatory activity .

- Calcium Imaging: Use Fluo-4 AM dye to monitor intracellular Ca²+ flux inhibition in hippocampal slices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。